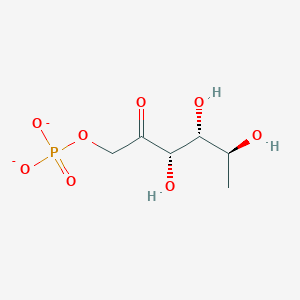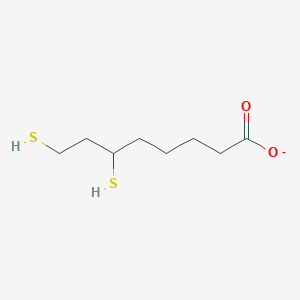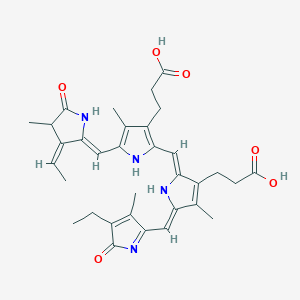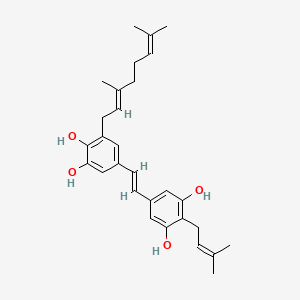
(2E,4E)-2,4-Decadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-2,4-Decadienoic acid is an aliphatic compound characterized by the presence of two conjugated double bonds in the trans configurationIt is known for its antimicrobial properties, particularly against oomycete pathogens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2E,4E)-2,4-Decadienoic acid can be synthesized through biocatalytic oxidation of fatty acids. Enzymes released from plant extracts are often employed in this process. For instance, lipoxygenase and hydroperoxide lyase can catalyze the oxidation of linoleic acid to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts in large-scale reactors. The reaction conditions are optimized to maximize yield and purity. Hydrophobic adsorbents like AmberLite FPX66 are used to separate the desired product from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions: (2E,4E)-2,4-Decadienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to produce different derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated acids.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Catalysts like manganese dioxide or potassium permanganate.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Saturated acids.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
(2E,4E)-2,4-Decadienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Industry: Utilized in the production of natural aromas and flavors.
Mecanismo De Acción
The mechanism by which (2E,4E)-2,4-Decadienoic acid exerts its effects involves multiple molecular targets and pathways:
Cell Membrane: It increases cell membrane permeability, leading to cell lysis.
Mitochondria: Inhibits ATPase activity, disrupting energy metabolism.
Oxidative Stress: Induces oxidative stress by inhibiting antioxidant enzymes.
Comparación Con Compuestos Similares
(2E,4E)-Hexa-2,4-dienoic acid:
(2E,4E)-Deca-2,4-dienal: A related aldehyde with similar structural features.
Uniqueness: (2E,4E)-2,4-Decadienoic acid is unique due to its specific inhibitory activity against oomycetes and its potential as an environmentally friendly biocontrol agent .
Propiedades
Número CAS |
544-48-9 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
deca-2,4-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-9H,2-5H2,1H3,(H,11,12) |
Clave InChI |
YKHVVNDSWHSBPA-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC=CC(=O)O |
SMILES isomérico |
CCCCC/C=C/C=C/C(=O)O |
SMILES canónico |
CCCCCC=CC=CC(=O)O |
| 30361-33-2 544-48-9 |
|
Pictogramas |
Corrosive |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;sulfate](/img/structure/B1233205.png)





![4-[6-(2,4-Dichlorophenyl)-4-methyl-2-oxo-5-phenylmethoxycarbonyl-1,6-dihydropyrimidin-3-yl]butanoic acid](/img/structure/B1233214.png)

![2-(4-cyanophenyl)-N-[(1S,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-methyl-thiazole-5-carboxamide](/img/structure/B1233220.png)


![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)


